![molecular formula C16H22N2O2 B569094 叔丁基 7'-氨基-1'H-螺[环丙烷-1,4'-异喹啉]-2'(3'H)-羧酸酯 CAS No. 561297-88-9](/img/structure/B569094.png)

叔丁基 7'-氨基-1'H-螺[环丙烷-1,4'-异喹啉]-2'(3'H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

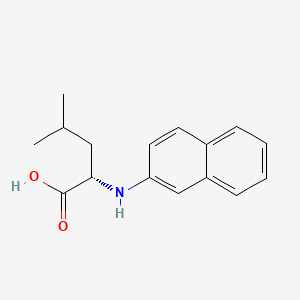

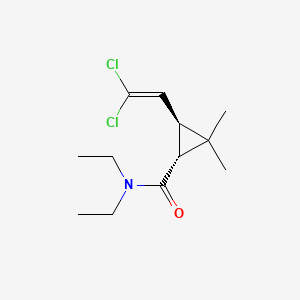

The compound contains a tert-butyl group, an amino group, and a spiro[cyclopropane-1,4’-isoquinoline] structure. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino group, which can act as a nucleophile and participate in various reactions. The tert-butyl group is generally considered inert but can influence the reactivity of the molecule through steric effects .科学研究应用

Spiro[cyclopropane-1,4′-pyrazol-3-one] 衍生物,类似于叔丁基化合物的结构,已经合成并显示出对白念珠菌有显著的抗真菌活性 (Maruoka et al., 2008)。

带有叔丁基基团的螺合物,如 spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one 衍生物,在溶液中表现出光致和热致变色性质 (Komissarov et al., 1997)。

涉及叔丁氧羰基化的特定方法用于修饰酸性底物,包括羧酸,这与叔丁基化合物相关(Saito & Takahata, 2009)。

类似于叔丁基化合物的一锅法反应导致了具有抗菌性质的呋喃[3,2-h]喹啉的合成 (Fujita et al., 1997)。

涉及叔丁基 2-(7-溴-3-叔丁基-8-R-4-氧代吡唑并[5,1-c][1,2,4]三嗪-1(4H)-基)乙酸酯的阴离子级联反应导致了复杂的杂环系统的形成,展示了叔丁基化合物在创造多样化化学结构方面的潜力 (Ivanov, 2020)。

关于锰催化的涉及环丙烷含有化合物的 C(sp3)–H 功能化的研究对于合成和功能化类似于叔丁基 7'-氨基-1'H-螺[环丙烷-1,4'-异喹啉]-2'(3'H)-羧酸酯的化合物具有重要意义 (Galeotti et al., 2022)。

属性

IUPAC Name |

tert-butyl 7-aminospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)4-5-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWOXWLQVUGAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)C3(C1)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)